molecular formula C22H24ClN3O5 B2929605 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034449-49-3

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2929605
CAS RN: 2034449-49-3
M. Wt: 445.9
InChI Key: NXURRSAMFXZDMA-UHFFFAOYSA-N
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Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity-Oriented Modification Strategy for SDH Inhibitors

A study focused on designing and synthesizing novel nicotinamide derivatives, including N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, to act as succinate dehydrogenase (SDH) inhibitors. These compounds showed significant antifungal activity against various agricultural pathogens and demonstrated excellent inhibitory effects on SDH enzymes. The study highlighted the potential of these derivatives in developing new antifungal agents and explored their mechanism of action through molecular docking studies (Liu et al., 2020).

Therapeutic Potential in Gastric Lesion Treatment

Research into 1-Methylnicotinamide, a derivative of nicotinamide, indicated its efficacy in treating acute gastric lesions induced by stress, suggesting a protective role in gastric mucosal defense. This study opens avenues for the application of nicotinamide derivatives in gastroenterology, particularly in developing treatments for stress-induced gastric damage. The research underlines the importance of endogenous prostacyclin and sensory nerves in mediating the therapeutic effects (Brzozowski et al., 2008).

Antimicrobial and Antineoplastic Activities

A study on the synthesis and biological evaluation of nicotinamide derivatives, including those structurally related to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, demonstrated promising antimicrobial and antineoplastic activities. These findings suggest the potential use of such compounds in the treatment of cancer and infectious diseases, highlighting the versatility of nicotinamide derivatives in therapeutic applications (Patel & Shaikh, 2010).

Herbicidal Activity and SAR Study

Nicotinic acid derivatives, closely related to the compound , have been explored for their herbicidal activity. One study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found that some derivatives exhibited excellent herbicidal efficacy. This research contributes to the understanding of structure-activity relationships (SAR) in the development of new herbicides, indicating the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).

properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c23-17-2-1-3-18(10-17)26-13-19(31-22(26)28)12-25-21(27)16-4-5-20(24-11-16)30-14-15-6-8-29-9-7-15/h1-5,10-11,15,19H,6-9,12-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXURRSAMFXZDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

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